2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C20H16N2O3S . This compound is part of a class of chemicals known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form the thiazolo-benzimidazole core, followed by esterification to introduce the acetate group . The reaction conditions often require the use of catalysts such as nickel and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The thiazole and benzimidazole rings are known to interact with enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a similar structure.
Uniqueness
What sets 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate apart is its unique combination of the thiazole and benzimidazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
617696-91-0 |
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Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C20H16N2O3S/c1-11-8-14(9-12(2)18(11)25-13(3)23)10-17-19(24)22-16-7-5-4-6-15(16)21-20(22)26-17/h4-10H,1-3H3/b17-10- |
InChI Key |
OWCYIPWHVMLBKK-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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